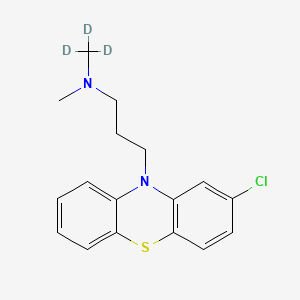

Chlorpromazine-D3

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEIMTDSQAKGNT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard: A Technical Guide to Chlorpromazine-D3 in Bioanalytical Research

This guide provides an in-depth exploration of Chlorpromazine-D3, a deuterated internal standard, and its critical role in the quantitative bioanalysis of the antipsychotic drug, chlorpromazine. Designed for researchers, scientists, and drug development professionals, this document will delve into the mechanistic underpinnings of its application, provide detailed experimental protocols, and offer insights into best practices for ensuring data integrity and accuracy.

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Chlorpromazine, a first-generation antipsychotic, has been a cornerstone in the treatment of various psychiatric disorders for decades.[1] Its therapeutic efficacy is intrinsically linked to its plasma concentration, which can exhibit significant inter-individual variability due to factors such as genetics and drug metabolism.[2] This variability underscores the critical need for accurate and precise bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[2][3]

To achieve the requisite level of accuracy in complex biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard.[4] this compound, a deuterated analog of chlorpromazine, serves this purpose impeccably. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This allows it to be distinguished from the unlabeled analyte by a mass spectrometer while behaving almost identically during sample preparation and chromatographic separation.[4]

This guide will elucidate the principles behind the use of this compound and provide a comprehensive framework for its application in a research setting.

The Rationale for Deuterated Internal Standards: A Mechanistic Perspective

The core principle behind the use of this compound is isotope dilution mass spectrometry.[5] By adding a known quantity of this compound to an unknown sample containing chlorpromazine, the ratio of the two compounds can be precisely measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus normalizing the final measurement and correcting for variability.[6]

The key advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Since this compound co-elutes with chlorpromazine and has nearly identical ionization efficiency, it effectively compensates for these matrix effects.

-

Compensation for Extraction Inefficiency: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), complete recovery of the analyte is rarely achieved. This compound experiences the same degree of loss as the native analyte, ensuring that the ratio remains constant and the calculated concentration is accurate.[3]

-

Improved Precision and Accuracy: By mitigating variability from multiple sources, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method, which is paramount for regulatory submissions and clinical decision-making.[7]

Synthesis of this compound: An Overview

The synthesis of this compound typically involves the incorporation of deuterium atoms into the N,N-dimethylpropan-1-amine side chain of the chlorpromazine molecule. A common synthetic route starts with 2-chlorophenothiazine, which is then alkylated with a deuterated analog of 3-chloro-N,N-dimethylpropan-1-amine.[8][9] The deuterated side chain can be prepared using various methods, often involving the reduction of an appropriate amide precursor with a deuterium source like lithium aluminum deuteride.

The following diagram illustrates a generalized synthetic pathway:

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation: Key Parameters for LC-MS/MS Analysis

Accurate quantification of chlorpromazine using this compound as an internal standard relies on the selection of specific precursor and product ions for each molecule in a tandem mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Chlorpromazine | 319.1 | 86.1 | Positive |

| This compound | 322.2 | 89.1 | Positive |

Note: The specific transitions may vary slightly depending on the instrument and optimization.

Experimental Protocol: Quantification of Chlorpromazine in Human Plasma

This section provides a detailed, step-by-step methodology for the analysis of chlorpromazine in human plasma using this compound as an internal standard. This protocol is a composite of best practices and should be validated in your laboratory.[2][7][10]

Materials and Reagents

-

Chlorpromazine hydrochloride reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Extraction solvent (e.g., diethyl ether/dichloromethane, 70:30 v/v)[10]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve chlorpromazine hydrochloride and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the chlorpromazine stock solution with methanol:water (50:50) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution to each tube (except for blank samples).

-

Vortex: Briefly vortex the samples to ensure homogeneity.

-

Extraction: Add 500 µL of the extraction solvent.

-

Vortex Extraction: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of chlorpromazine from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions: As listed in the data table above.

Method Validation

The analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated using QC samples at multiple concentration levels.

-

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Workflow Visualization

The following diagram illustrates the overall workflow for the bioanalysis of chlorpromazine using this compound as an internal standard.

Caption: Bioanalytical workflow for chlorpromazine quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of chlorpromazine in biological matrices. Its use, in conjunction with a validated LC-MS/MS method, provides the high level of data integrity required for therapeutic drug monitoring, pharmacokinetic research, and regulatory submissions. By understanding the principles behind its application and adhering to rigorous experimental protocols, researchers can ensure the reliability and reproducibility of their findings, ultimately contributing to a better understanding of chlorpromazine's clinical pharmacology.

References

-

Kul, A., & Sagirli, O. (2023). A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction. Bioanalysis, 15(22), 1343–1354. [Link]

-

Miroshnichenko, I. I., & Shimanov, P. V. (2021). A New Method for the Therapeutic Drug Monitoring of Chlorpromazine in Plasma by Gas Chromatography–Mass Spectrometry Using Dispersive Liquid–Liquid Microextraction. Taylor & Francis Online. [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Chlorpromazine (Targeted to Agricultural, Animal and Fishery Products). [Link]

-

Gruenke, L. D., Craig, J. C., Klein, F. D., Nguyen, T. L., Hitzemann, B. A., Holaday, J. W., Loh, H. H., Braff, L., Fischer, A., & Glick, I. D. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical mass spectrometry, 12(12), 707–713. [Link]

-

Lazar, M. I., O'Dochartaigh, D., & Slawson, M. H. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

-

Sobhi, H. R., Yamini, Y., & Bagheri, H. (2007). Extraction and determination of trace amounts of chlorpromazine in biological fluids using hollow fiber liquid phase microextraction followed by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 45(5), 769–774. [Link]

-

Yara, S., & Gorges, R. (2015). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. NIH. [Link]

-

Karimi, M. (2024). 3 - Journal of Chemical, Biological and Medicinal Sciences. [Link]

-

Dai, J., Li, Y., Wang, Y., Zhang, H., & Wang, J. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-lipid cleanup and UHPLC-Q-Orbitrap MS. Food chemistry, 403, 134298. [Link]

-

Slideshare. (n.d.). Chlorpromazine Synthesis. [Link]

-

GDC Classes. (2019, May 16). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

-

Dr. Parjanya Shukla & Dr. M. P. Singh Classes. (2020, April 16). Synthesis of Chlorpromazine | In Simple Way [Video]. YouTube. [Link]

-

IOSR Journal of Pharmacy. (n.d.). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Validation of Assay of Chlorpromazine Hydrochloride Tablet Formulation using UV-Visible Spectrophotometer. [Link]

-

Lazar, M. I., O'Dochartaigh, D., & Slawson, M. H. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

-

da Fonseca, B. M., de Oliveira, C. H., de Souza, I. D., & Sucupira, M. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(32), 3843–3849. [Link]

- Google Patents. (n.d.). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.

-

Lazar, M. I., O'Dochartaigh, D., & Slawson, M. H. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]

-

Wang, X., Li, X., Zhang, Y., & Wang, X. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of pharmaceutical and biomedical analysis, 234, 115457. [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. jcbms.org [jcbms.org]

- 7. Sensitive liquid chromatography/tandem mass spectrometry method for the determination of the lipophilic antipsychotic drug chlorpromazine in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A-In-depth Technical Guide on the Synthesis and Characterization of Chlorpromazine-D3

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Chlorpromazine-D3, a deuterated analog of the widely used antipsychotic medication, chlorpromazine. The incorporation of deuterium isotopes into drug molecules is a critical technique in pharmaceutical research, particularly for pharmacokinetic (PK) and metabolic studies. This document will delve into the scientific rationale, detailed experimental protocols, and robust analytical characterization necessary to produce and validate this compound as a reliable internal standard for such investigations.

The Imperative of Isotopic Labeling in Drug Development

In the landscape of modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope-labeled compounds, such as this compound, serve as invaluable tools in these investigations. When a deuterated drug is co-administered with its non-deuterated counterpart, it can be distinguished by mass spectrometry due to the mass difference imparted by the deuterium atoms. This allows for precise quantification of the parent drug and its metabolites in biological matrices, overcoming challenges of ion suppression and extraction variability that can plague conventional analytical methods.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic data.

Strategic Synthesis of this compound

The synthesis of this compound requires a strategic approach to introduce the deuterium atoms at a stable position within the molecule, ensuring they are not lost through metabolic processes. The dimethylaminopropyl side chain is an ideal location for deuteration.

Retrosynthetic Analysis and Synthetic Pathway Design

A common and efficient method for the synthesis of Chlorpromazine involves the alkylation of 2-chlorophenothiazine with a suitable side chain.[3][4][5] For the deuterated analog, this involves the use of a deuterated alkylating agent.

Diagram of the Synthetic Pathway for this compound:

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-D3-3-chloropropylamine

A key intermediate for the synthesis is the deuterated side chain.

Materials:

-

1-bromo-3-chloropropane

-

Dimethylamine-D3 hydrochloride

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethylamine-D3 hydrochloride in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide.

-

To this solution, add 1-bromo-3-chloropropane dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield N,N-dimethyl-D3-3-chloropropylamine.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorophenothiazine

-

N,N-Dimethyl-D3-3-chloropropylamine

-

Sodium amide

-

Toluene

-

Hydrochloric acid

-

Isopropanol

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 2-chlorophenothiazine in dry toluene.

-

Add sodium amide portion-wise to the solution and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add a solution of N,N-dimethyl-D3-3-chloropropylamine in toluene dropwise.

-

Reflux the mixture for an additional 4 hours.

-

After cooling, cautiously add water to quench the reaction.

-

Separate the organic layer, wash with water, and extract the this compound into an aqueous hydrochloric acid solution.

-

The aqueous layer is then basified, and the free base is extracted with toluene.

-

The toluene is evaporated, and the residue is dissolved in isopropanol.

-

Hydrogen chloride gas is bubbled through the solution to precipitate this compound hydrochloride.

-

The product is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Rigorous Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the successful incorporation of deuterium and determining the isotopic purity.[1][2][6]

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Analysis: The sample is infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.[2] The mass spectrum is acquired in positive ion mode.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to unlabeled chlorpromazine, corresponding to the number of incorporated deuterium atoms. The isotopic distribution pattern will also be distinct.[6]

Table 1: Expected Mass Spectrometry Data for Chlorpromazine and this compound

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| Chlorpromazine | C₁₇H₁₉ClN₂S | 318.0957 | 319.0957 |

| This compound | C₁₇H₁₆D₃ClN₂S | 321.1145 | 322.1145 |

Diagram of the Characterization Workflow:

Caption: Analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium atoms within the molecular structure.[7]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Analysis: Both ¹H NMR and ¹³C NMR spectra are acquired.

Data Interpretation: In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly reduced or absent, confirming deuteration at this position. The integration of the remaining proton signals should be consistent with the expected structure. The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom attached to the deuterium, due to C-D coupling.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized this compound.[2][8][9][10]

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.[8][10]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable.[11]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is often employed.

-

Detection: UV detection at a wavelength of approximately 254 nm is appropriate for chlorpromazine.[2][10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Data Interpretation: The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The retention time should be consistent with that of an authentic chlorpromazine standard.

Table 2: Summary of Analytical Characterization Results

| Analytical Technique | Parameter Measured | Acceptance Criteria |

| Mass Spectrometry | Molecular Weight & Isotopic Purity | Correct [M+H]⁺, Isotopic enrichment >98% |

| ¹H NMR Spectroscopy | Position of Deuteration | Absence/reduction of N-methyl proton signal |

| ¹³C NMR Spectroscopy | Confirmation of Deuteration | Presence of C-D coupling |

| HPLC-UV | Chemical Purity | >98% |

Conclusion

The synthesis and rigorous characterization of this compound are critical for its successful application as an internal standard in bioanalytical methods. The protocols outlined in this guide provide a robust framework for producing a high-quality, well-characterized deuterated standard. Adherence to these methodologies will ensure the generation of accurate and reliable data in pharmacokinetic and metabolic studies, ultimately contributing to a deeper understanding of chlorpromazine's behavior in biological systems.

References

-

Alfred, G., Axelsson, R., & Martensson, E. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707–713. [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2026). Mass Spectrometry and HPLC for Chlorpromazine Determination. 13(1), 14-22. [Link]

-

Midha, K. K., Cooper, J. K., & Hubbard, J. W. (1981). High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. Journal of Pharmaceutical Sciences, 70(9), 1043–1046. [Link]

-

Svendsen, C. N., & Bird, E. D. (1986). HPLC with electrochemical detection to measure chlorpromazine, thioridazine and metabolites in human brain. Psychopharmacology, 90(3), 316–321. [Link]

-

Ganes, D. A., & Midha, K. K. (1983). Synthesis of deuterium-labeled prochlorperazine. Journal of Pharmaceutical Sciences, 72(6), 702–703. [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. [Link]

-

Huo, J. (2020). HPLC Determination of Chlorpromazine Residue in Animal-derived Foods. FOOD SCIENCE, 41(9), 310-315. [Link]

-

National Institute of Standards and Technology. (n.d.). Chlorpromazine. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectrum of a 14 µM sample of chlorpromazine. [Link]

-

Wikipedia. (n.d.). Chlorpromazine. [Link]

-

GDC Classes. (2019, May 16). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

-

Ghorbani, M., Aghamohammadi, M., & Chamsaz, M. (2014). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. Journal of the Brazilian Chemical Society, 25(10), 1845-1851. [Link]

-

Perinbaraj, S. (2016, November 28). Chlorpromazine Synthesis. SlideShare. [Link]

-

Holy, J., & Bryce, D. L. (2025). NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. Molecular Pharmaceutics. [Link]

-

Xu, J., et al. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry, 390, 133162. [Link]

-

Singh, H., & Attri, D. C. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

-

ResearchGate. (n.d.). Synthesis of chlorpromazine hydrochloride. [Link]

-

Pharmacy, D. (2020, April 16). Synthesis of Chlorpromazine | In Simple Way [Video]. YouTube. [Link]

-

Murayama, N., et al. (1995). Pharmacokinetic and pharmacodynamic studies of chlorpromazine in rats: effect of chlorpromazine on dopamine and dopamine metabolite concentration in rat striatum. Biological & Pharmaceutical Bulletin, 18(7), 990–995. [Link]

-

Murayama, N., et al. (1995). Pharmacokinetic analysis of chlorpromazine in rat serum, cerebrospinal fluid and striatum. Biological & Pharmaceutical Bulletin, 18(4), 593–599. [Link]

-

World Health Organization. (n.d.). D.3 Chlorpromazine and haloperidol – psychotic disorders – EMLc. [Link]

-

Slideshare. (n.d.). chlorpromazine(Antipsychotic Drug). [Link]

-

Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics of chlorpromazine after single and chronic dosage. Clinical Pharmacology & Therapeutics, 21(4), 437–448. [Link]

-

SpectraBase. (n.d.). Chlorpromazine HCl - Optional[1H NMR] - Spectrum. [Link]

-

Vaiman, E. E., et al. (2025). Pharmacogenetics of chlorpromazine and its role in the development of antipsychotic-induced parkinsonism. ResearchGate. [Link]

- Google Patents. (n.d.). CN102617509B - Chlorpromazine hydrochloride synthesis process.

-

ResearchGate. (n.d.). Chlorpromazine -structure. [Link]

- Google Patents. (n.d.). EP3533790A2 - An improved process for preparation of chlorpromazine or its pharmaceutically acceptable salts.

-

Patteet, L., et al. (2014). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Therapeutic Drug Monitoring, 36(5), 639–647. [Link]

-

Iancu, C., et al. (2023). Laser-Induced Dimeric Photoproducts of Chlorpromazine: LC-MS Identification and Molecular Docking Evidence of Enhanced Anticancer Potential. Molecules, 28(14), 5396. [Link]

-

Xu, J., et al. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry, 390, 133162. [Link]

-

ResearchGate. (n.d.). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. [Link]

Sources

- 1. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcbms.org [jcbms.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 5. EP3533790A2 - An improved process for preparation of chlorpromazine or its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC with electrochemical detection to measure chlorpromazine, thioridazine and metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Chlorpromazine Residue in Animal-derived Foods [spkx.net.cn]

- 11. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of Chlorpromazine-D3

Foreword: The Imperative of a Reliable Internal Standard

In the landscape of modern pharmaceutical analysis, particularly in regulated bioanalysis, the internal standard (IS) is the linchpin of quantitative accuracy. Its role is to navigate the complex journey of sample preparation, chromatography, and ionization alongside the target analyte, correcting for variability at every step.[1] For mass spectrometry-based assays, a stable isotope-labeled (SIL) analog of the analyte is the gold standard, offering near-identical physicochemical properties while being mass-distinguishable.[1][2][3]

This guide provides a deep dive into the critical quality attributes of Chlorpromazine-D3 (CPZ-D3), a deuterated analog of the widely used antipsychotic drug Chlorpromazine (CPZ).[4][5] We will move beyond mere protocols to explore the scientific rationale behind the assessment of its isotopic purity and long-term stability. For researchers and drug development professionals, a thorough understanding of these parameters is not merely academic; it is fundamental to generating robust, reproducible, and defensible data in both preclinical and clinical studies.

Section 1: Synthesis and Characterization of this compound

The quality of a SIL internal standard is determined at its inception: the synthesis. The primary goal is to introduce deuterium atoms into a stable position within the molecular structure, ensuring they are not susceptible to back-exchange during storage or sample processing.[6][7]

Synthetic Strategy: Prioritizing Isotopic Stability

While multiple synthetic routes to chlorpromazine exist, the introduction of deuterium is typically achieved by using a deuterated building block.[8][9][10] For this compound, a common strategy involves incorporating the deuterium atoms on one of the N-methyl groups of the dimethylaminopropyl side chain. This is a chemically robust position, as the C-D bonds on a methyl group are not labile and will not undergo exchange under typical analytical conditions.[10][11] Placing labels on heteroatoms (like -NH or -OH groups) or on carbons adjacent to carbonyls is strictly avoided due to the high risk of H/D exchange.[7][10]

A representative synthetic workflow is outlined below. The key step is the use of a deuterated amine to introduce the stable isotope label.

Caption: A representative synthetic pathway for this compound.

Initial Characterization

Post-synthesis, the compound's identity and chemical purity are confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] Only after confirming the correct molecular structure and high chemical purity can the critical assessment of isotopic purity begin.

Section 2: Isotopic Purity Assessment: A Quantitative Imperative

Isotopic purity, or isotopic enrichment, refers to the percentage of the SIL compound that contains the desired number of deuterium atoms.[14] High isotopic purity (typically >98%) is critical to prevent signal overlap and ensure accurate quantification of the analyte.[2]

Core Methodologies

Mass Spectrometry (MS): This is the definitive technique for determining isotopic enrichment.[15][16] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it can resolve the isotopic peaks of the labeled compound from its natural abundance isotopologues.[17][18] The analysis of the full mass cluster allows for a precise calculation of the relative abundance of the D3 species versus the D0, D1, D2, etc., species.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS quantifies the degree of labeling, NMR spectroscopy confirms the position of the labels.

-

¹H NMR: The absence or significant reduction of a signal at the expected chemical shift for the N-methyl protons confirms successful deuteration at that site.[12][19]

-

²H NMR (Deuterium NMR): The presence of a signal in the deuterium spectrum provides direct evidence of the deuterium label at the specific molecular location.

Experimental Protocol: Isotopic Purity Determination by LC-MS

This protocol outlines a self-validating system for the accurate determination of isotopic enrichment.

-

Instrument Preparation: Calibrate the mass spectrometer across the relevant mass range to ensure high mass accuracy.

-

Sample Preparation:

-

Prepare a solution of this compound at a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Prepare a corresponding solution of unlabeled Chlorpromazine (the "natural abundance analogue").[15]

-

-

LC-MS Analysis:

-

Inject the unlabeled Chlorpromazine standard to determine its retention time and establish the natural isotopic distribution of the molecule (i.e., the abundance of M+1, M+2 peaks from naturally occurring ¹³C, ¹⁵N, ³⁷Cl, etc.).

-

Inject the this compound sample under identical conditions. Acquire high-resolution, full-scan mass spectra across the isotopic cluster of the protonated molecule [M+H]⁺.

-

-

Data Analysis and Calculation:

-

Extract the ion chromatograms for the unlabeled compound and the D3-labeled compound to confirm they co-elute.

-

From the full-scan spectrum of the this compound sample, integrate the peak areas for each isotopologue (e.g., [M+H]⁺, [M+1+H]⁺, [M+2+H]⁺, [M+3+H]⁺).

-

Correct the observed intensities for the natural isotopic contribution of the unlabeled chlorpromazine molecule.[18]

-

Calculate the isotopic purity using the corrected peak areas.

-

Caption: Workflow for isotopic purity determination using LC-MS.

Data Presentation

Quantitative data for isotopic purity should be summarized clearly.

| Isotopologue | Relative Abundance (%) |

| D0 (Unlabeled) | 0.2 |

| D1 | 0.5 |

| D2 | 1.1 |

| D3 | 98.2 |

Table 1: Example of Isotopic Distribution Data for a Batch of this compound.

Section 3: Stability Assessment: Ensuring Long-Term Integrity

The stability of a SIL standard has two facets: the chemical stability of the molecule itself and the isotopic stability of the deuterium labels.[6] A comprehensive stability program must evaluate both.

Degradation Pathways and Isotopic Exchange

Chlorpromazine is susceptible to several degradation pathways, primarily involving oxidation and demethylation.[4][20] The main routes of metabolism and environmental degradation include:

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring to form Chlorpromazine sulfoxide (CPZSO).[21]

-

N-oxidation: Oxidation of the tertiary amine in the side chain.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.[22]

-

Demethylation: Loss of one or both methyl groups from the side chain.[4][20]

While the C-D bonds in CPZ-D3 are robust, it is crucial to confirm their stability, especially under harsh conditions (e.g., strongly acidic or basic solutions) where back-exchange could theoretically occur.[6][7]

Caption: Key degradation pathways and factors affecting this compound stability.

Experimental Protocol: Long-Term Stability Study

This protocol establishes the shelf-life and recommended storage conditions for a specific batch of this compound.

-

Sample Preparation: Prepare multiple aliquots of CPZ-D3 solution (e.g., in methanol or acetonitrile) in amber vials to protect from light.[23]

-

Storage Conditions: Store the aliquots under a matrix of defined conditions:

-

Testing Schedule: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

Analytical Method: Use a validated, stability-indicating HPLC-UV or LC-MS method. A stability-indicating method is one that can separate the intact drug from its potential degradation products.[24][25]

-

Analysis at Each Time Point:

-

Visually inspect the samples for color change or precipitation.[23]

-

Analyze the samples by HPLC/LC-MS.

-

Quantify the peak area of the parent CPZ-D3. The concentration should be compared to the T=0 result.

-

Screen for the appearance of any new peaks, which would indicate degradation products.

-

-

Acceptance Criteria: Stability is typically defined as retaining ≥95% of the initial concentration with no significant formation of degradants.

Data Presentation

Stability data should be tabulated to allow for easy interpretation and determination of the beyond-use date.

| Storage Condition | Time Point | Purity (% of Initial) | Observations |

| 2-8°C, Dark | 0 Months | 100.0 | Clear, colorless solution |

| 3 Months | 99.8 | No change | |

| 6 Months | 99.5 | No change | |

| 12 Months | 99.1 | No change | |

| 20-25°C, Dark | 0 Months | 100.0 | Clear, colorless solution |

| 3 Months | 98.5 | No change | |

| 6 Months | 96.2 | Slight yellowing | |

| 12 Months | 93.4 | Yellow solution |

Table 2: Example of Long-Term Stability Data for this compound Solution (1 mg/mL in Methanol).[23][24][26]

Section 4: Recommended Storage and Handling

Based on empirical stability data, the following recommendations are crucial for maintaining the integrity of this compound.

-

Solid Material: Store in a well-sealed container at controlled room temperature or refrigerated, protected from light.

-

Stock Solutions: Prepare stock solutions in high-purity solvents like methanol or acetonitrile.[27] Store solutions in amber glass vials at 2-8°C or colder for long-term use.[2][23][27] An inert gas overlay (e.g., argon or nitrogen) can further prevent oxidative degradation.[11]

-

Working Solutions: Prepare fresh working solutions from the stock solution as needed. Avoid repeated freeze-thaw cycles.

Conclusion

The utility of this compound as an internal standard is entirely dependent on its verified isotopic purity and stability. A rigorous, scientifically-grounded approach to characterizing these attributes is non-negotiable for any laboratory engaged in high-stakes quantitative analysis. By implementing the workflows described—combining high-resolution mass spectrometry for isotopic enrichment, NMR for positional verification, and a systematic stability program—researchers can ensure the integrity of their standard and, by extension, the accuracy and reliability of their analytical data. This diligence forms the bedrock of trustworthy results in drug development and beyond.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chlorpromazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- Dai, J., Lin, H., Pan, Y., Sun, Y., Wang, Y., Qiao, J., Lian, H., & Xu, C. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry, 404(Pt A), 134653.

-

Degradation of the Tricyclic Antipsychotic Drug Chlorpromazine Under Environmental Conditions, Identification of Its Main Aquatic Biotic and Abiotic Transformation Products by LC-MSn and Their Effects on Environmental Bacteria - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chlorpromazine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]

-

Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Major metabolic pathways of chlorpromazine. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chlorpromazine | C17H19ClN2S - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (n.d.). Retrieved January 22, 2026, from [Link]

-

Quantitation of chlorpromazine and its metabolites in human plasma and urine by direct spectrodensitometry of thin-layer chromatograms - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). (n.d.). Retrieved January 22, 2026, from [Link]

-

Determination of nanogram quantities of chlorpromazine and some of its metabolites in plasma by using gas-liquid chromatography with an electron capture detector | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2024, November 8). Retrieved January 22, 2026, from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Isotope Ratio Mass Spectrometry - Caltech GPS. (n.d.). Retrieved January 22, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2024, October 30). Retrieved January 22, 2026, from [Link]

-

Chlorpromazine: Synthesis and Mechanism of Action - YouTube. (2022, March 13). Retrieved January 22, 2026, from [Link]

-

Synthesis of Chlorpromazine | In Simple Way - YouTube. (2020, April 16). Retrieved January 22, 2026, from [Link]

-

Chlorpromazine Synthesis | PDF - SlideShare. (n.d.). Retrieved January 22, 2026, from [Link]

-

Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl - Fisher Digital Publications. (n.d.). Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. (2019, May 16). Retrieved January 22, 2026, from [Link]

-

Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11). Retrieved January 22, 2026, from [Link]

-

Results of stability of antipsychotic drugs chlorpromazine, levomepromazine, cyamemazine, clozapine, haloperidol, and quetiapine over 146 days (n = 3). - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PubMed Central. (2024, July 19). Retrieved January 22, 2026, from [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Retrieved January 22, 2026, from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 22, 2026, from [Link]

-

Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (2024, September 29). Retrieved January 22, 2026, from [Link]

-

(PDF) From Chlorpromazine to NMR Scans - BMJ - Amanote Research. (n.d.). Retrieved January 22, 2026, from [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2024, November 15). Retrieved January 22, 2026, from [Link]

-

tH n.m.r, data for chlorpromazine hydrochloride (CPH) and its complex. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. youtube.com [youtube.com]

- 12. Chlorpromazine hydrochloride(69-09-0) 1H NMR spectrum [chemicalbook.com]

- 13. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. almacgroup.com [almacgroup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Topic: Advantages of Chlorpromazine-D3 over other internal standards

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Achieving Assay Robustness: The Case for Chlorpromazine-D3 as an Internal Standard

In the landscape of quantitative bioanalysis, particularly in regulated environments, the pursuit of accuracy, precision, and reproducibility is paramount. The choice of an internal standard (IS) is one of the most critical decisions in the development of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An inadequate IS can undermine the validity of an entire study, leading to costly delays and questionable data. This guide provides a detailed, experience-driven perspective on why a stable isotope-labeled (SIL) internal standard, specifically this compound, is the unequivocal gold standard for the quantification of chlorpromazine, far surpassing the utility of other analog or homologous standards.

The Foundational Challenge in Bioanalysis: Managing Variability

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and variable. When developing a quantitative assay, we must contend with a host of factors that can compromise data integrity:

-

Matrix Effects: Co-eluting endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[1]

-

Extraction Inefficiency: The recovery of an analyte during sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is rarely 100% and can vary between samples.[2]

-

Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run can affect signal intensity.[3]

An internal standard is introduced at a known concentration into every sample, calibrator, and quality control (QC) sample to normalize for these variabilities.[2][3] The fundamental principle is that the IS should behave identically to the analyte throughout the entire analytical process. The ratio of the analyte's response to the IS response is used for quantification, thereby canceling out variations that affect both compounds equally.

The Ideal Internal Standard: A Theoretical Framework Grounded in Regulatory Expectation

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize that an ideal internal standard should share similar physicochemical properties with the analyte.[4] This ensures it behaves in a comparable manner during sample processing and analysis. The optimal choice is a stable isotope-labeled version of the analyte itself.[5] Deuterated standards, where hydrogen atoms are replaced with the stable isotope deuterium, are widely recognized as the superior option for LC-MS analysis.[3][5]

This compound: The Gold Standard for Chlorpromazine Quantification

Chlorpromazine is a phenothiazine derivative used as an antipsychotic medication.[6][7] Its accurate quantification is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis.[8] this compound is the deuterated analog of chlorpromazine, where three hydrogen atoms in one of the N-methyl groups have been replaced with deuterium.

Caption: Structural relationship between Chlorpromazine and this compound.

The advantages of using this compound stem from the fact that it is, for all practical purposes, chemically and physically identical to chlorpromazine, with the key exception of its mass.

Core Advantages of this compound in Practice

Unmatched Mitigation of Matrix Effects

The primary advantage of a SIL-IS is its ability to co-elute perfectly with the unlabeled analyte.[5] Because this compound has the same molecular structure and polarity as chlorpromazine, it exhibits virtually identical chromatographic behavior on both reversed-phase and HILIC columns. This co-elution ensures that both the analyte and the IS experience the exact same degree of ion suppression or enhancement at the exact same moment as they enter the mass spectrometer source. Other standards, like a structural analog (e.g., promazine), will have different retention times and therefore will not accurately compensate for matrix effects that are specific to the analyte's elution window.

Caption: Workflow demonstrating how a SIL-IS corrects for errors at multiple stages.

Identical Extraction Recovery and Stability

During sample preparation, the similar physicochemical properties (e.g., pKa, logP, solubility) of this compound ensure that its extraction recovery mirrors that of the native analyte.[4] If a portion of the analyte is lost during an LLE or fails to bind to an SPE cartridge, an equivalent portion of the SIL-IS will also be lost. The final analyte/IS ratio remains constant, preserving the accuracy of the measurement. This is a significant advantage over structural analogs, which may have different polarities or protein binding characteristics, leading to differential recovery and a biased result.

Prevention of Isotopic Crosstalk

A mass shift of +3 Da (from the three deuterium atoms) is sufficient to prevent isotopic interference. The contribution of the natural isotopic abundance of the analyte (M+3) to the internal standard's mass channel is negligible, and vice-versa. This clean separation of signals is critical for achieving a low limit of quantitation (LLOQ) and a wide dynamic range.

Comparative Analysis: Why Other Standards Fall Short

To fully appreciate the superiority of this compound, it is instructive to compare it with other potential internal standards.

| Feature | This compound (SIL-IS) | Promazine (Structural Analog IS) | Non-related Compound IS |

| Chromatographic Retention | Identical (Co-elutes) : Perfectly tracks analyte-specific matrix effects. | Different : Elutes at a different time; cannot compensate for analyte-specific matrix effects. | Different : Elutes at a different time; cannot compensate for analyte-specific matrix effects. |

| Ionization Efficiency | Identical : Corrects for all fluctuations in the MS source. | Different : May ionize more or less efficiently and respond differently to matrix components. | Different : Responds completely differently to source conditions and matrix. |

| Extraction Recovery | Identical : Accurately tracks analyte loss during sample preparation. | Similar but not Identical : Differences in polarity and structure can lead to differential recovery. | Different : Recovery is completely independent of the analyte. |

| Overall Reliability | High : Considered the "gold standard" by regulatory agencies for its ability to create a self-validating system.[4][5] | Moderate to Low : Prone to bias from differential matrix effects and recovery. May be acceptable if a SIL-IS is unavailable. | Low : Only corrects for injection volume variability. Unsuitable for regulated bioanalysis. |

Field-Proven Protocol: Quantification of Chlorpromazine in Human Plasma

This protocol outlines a robust LC-MS/MS methodology for the determination of chlorpromazine in human plasma, incorporating this compound as the internal standard to ensure the highest level of data integrity.

Objective: To accurately quantify chlorpromazine concentrations over a range of 0.1 to 100 ng/mL.

1. Materials and Reagents:

-

Chlorpromazine and this compound reference standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Standards:

-

Prepare primary stock solutions of Chlorpromazine and this compound in methanol at 1 mg/mL.

-

Prepare a series of working standard solutions of Chlorpromazine by serial dilution for spiking into blank plasma to create the calibration curve (0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare an internal standard working solution of this compound at 100 ng/mL in 50:50 acetonitrile:water.

3. Sample Preparation (Solid-Phase Extraction):

-

Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for double-blanks. Vortex briefly. Causality: Spiking the IS early ensures it undergoes all subsequent steps alongside the analyte, correcting for variability in extraction and recovery.[3]

-

Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from step 3 onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

-

LC System: Standard UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Chlorpromazine: Q1: 319.1 -> Q3: 86.1

-

This compound: Q1: 322.1 -> Q3: 89.1 Causality: The specific transitions provide selectivity, ensuring that only the compounds of interest are detected. The shift in the fragment ion for the IS confirms the location of the deuterium labels on a stable part of the molecule that is retained after fragmentation.

-

5. Data Analysis and Acceptance Criteria:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

The concentration of unknown samples is determined from this curve.

-

System Validation: The absolute response of the IS should be monitored across the run. Any significant, systematic deviation in the IS response for a particular sample may indicate a unique matrix effect or processing error that requires investigation, as per FDA guidance.[4]

Caption: Experimental workflow for plasma sample analysis using SPE.

Conclusion: A Self-Validating System for Trustworthy Results

In quantitative bioanalysis, the goal is not merely to generate data, but to generate defensible data. The use of this compound as an internal standard for the analysis of chlorpromazine is the cornerstone of building a self-validating analytical system. Its near-identical chemical nature ensures that it faithfully tracks the analyte through every potential source of error, from extraction to detection. This corrects for variability in a way that structural analogs or other compounds simply cannot. By investing in the appropriate stable isotope-labeled internal standard, researchers, scientists, and drug development professionals ensure that their results are accurate, reproducible, and meet the highest standards of scientific and regulatory scrutiny.

References

-

Chlorpromazine - Wikipedia. Wikipedia. [Link]

-

Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem. National Center for Biotechnology Information. [Link]

-

Chlorpromazine versus atypical antipsychotic drugs for schizophrenia - PubMed Central. National Center for Biotechnology Information. [Link]

-

A comprehensive review on the pharmacology and analytical determination of chlorpromazine. Journal of Chemical, Biological and Medicinal Sciences. [Link]

-

SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. YouTube. [Link]

-

Draft Guidance on Chlorpromazine Hydrochloride October 2024. U.S. Food and Drug Administration. [Link]

-

(PDF) Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Chlorpromazine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. PubMed. [Link]

-

Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. YouTube. [Link]

-

Electroanalytical overview: the determination of chlorpromazine. Royal Society of Chemistry. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. [Link]

-

Internal standard in LC-MS/MS - Chromatography Forum. Chromatography Forum. [Link]

Sources

The Kinetic Isotope Effect in Action: A Technical Guide to Chlorpromazine-D3

This guide provides an in-depth exploration of the kinetic isotope effect (KIE) through the lens of a deuterated analog of the landmark antipsychotic drug, chlorpromazine. Here, we introduce Chlorpromazine-D3, a hypothetical deuterated version of chlorpromazine, to illustrate the principles and practical applications of deuterium substitution in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the KIE to modulate drug metabolism and enhance therapeutic profiles.

The Foundation: Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In pharmaceutical sciences, the most relevant application of the KIE is the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D).[2] This substitution can significantly impact the metabolic fate of a drug, particularly when the hydrogen atom is involved in a rate-limiting step of its metabolism.[3][4]

The underlying principle of the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[5] The C-D bond has a lower zero-point energy, making it stronger and more stable than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[5] The magnitude of this effect is expressed as the ratio of the rate constants for the light and heavy isotopes (kH/kD). For primary KIEs, where the bond to the isotope is broken in the rate-determining step, the kH/kD ratio for deuterium substitution can typically range from 2 to 8.[6]

This strategic slowing of metabolism, often mediated by cytochrome P450 (CYP) enzymes, can lead to several desirable pharmacokinetic outcomes, including:

-

Increased drug exposure: A slower metabolic rate can lead to higher plasma concentrations and a longer half-life.

-

Reduced formation of toxic metabolites: By slowing down a specific metabolic pathway, the formation of harmful byproducts can be minimized.

-

Improved safety and tolerability: A more predictable metabolic profile can lead to fewer adverse effects.

-

Potential for lower or less frequent dosing: Enhanced drug exposure may allow for modified dosing regimens, improving patient compliance.

The successful application of this technology is exemplified by the FDA approval of deutetrabenazine (Austedo), the first deuterated drug to receive marketing authorization.[][8][9]

Chlorpromazine: A Case Study in Complex Metabolism

Chlorpromazine (CPZ) is a first-generation antipsychotic medication that has been in clinical use for decades.[10][11] It is primarily used to treat psychotic disorders like schizophrenia.[12] The therapeutic effects of chlorpromazine are attributed to its antagonist activity at dopamine D2 receptors, as well as its interaction with a variety of other neurotransmitter systems.[13][14]

The clinical use of chlorpromazine is complicated by its extensive and complex metabolism, primarily occurring in the liver. The major enzymes responsible for its biotransformation are cytochrome P450 isoforms, particularly CYP2D6 and CYP1A2, with some contribution from CYP3A4.[12][15][16] The metabolic pathways of chlorpromazine are numerous and lead to a wide array of metabolites, some of which may contribute to the drug's side effect profile.[17][18] Key metabolic transformations include:

-

N-demethylation: Removal of methyl groups from the dimethylaminopropyl side chain.

-

Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring system.

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.

-

N-oxidation: Oxidation of the nitrogen atom in the side chain.

The N-demethylation pathway, in particular, is a critical route of metabolism for chlorpromazine and is known to be mediated by CYP enzymes. The C-H bonds on the methyl groups of the side chain are susceptible to enzymatic cleavage. This makes these positions prime candidates for deuteration to elicit a kinetic isotope effect.

Introducing this compound: A Strategic Design

For the purposes of this guide, we will define This compound as chlorpromazine in which the three hydrogen atoms on one of the N-methyl groups of the dimethylaminopropyl side chain have been replaced by deuterium atoms.

Caption: Structure of the hypothetical this compound.

The rationale for this specific deuteration pattern is based on the known metabolic pathways of chlorpromazine. The N-demethylation of the side chain is a significant route of metabolism, and the C-H bonds of these methyl groups are cleaved during this process. By replacing these hydrogens with deuterium, we hypothesize that the rate of N-demethylation will be significantly reduced due to the kinetic isotope effect.

Experimental Workflow for Assessing the Kinetic Isotope Effect of this compound

To investigate the impact of deuteration on the metabolism of chlorpromazine, a series of in vitro and in vivo experiments would be conducted.

In Vitro Metabolic Stability Assessment

The initial step is to compare the metabolic stability of this compound to its non-deuterated counterpart in a controlled in vitro system.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation: Human liver microsomes (HLMs) are prepared and characterized for their total protein content and CYP enzyme activity.

-

Incubation: Chlorpromazine and this compound are incubated separately with HLMs at a concentration of 1 µM in the presence of a NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of the parent compounds (Chlorpromazine and this compound) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20][21]

Data Analysis and Expected Outcomes

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The KIE is then determined by the ratio of the intrinsic clearance of chlorpromazine to that of this compound.

| Parameter | Chlorpromazine (Expected) | This compound (Expected) | KIE on CLint (kH/kD) |

| In Vitro t½ (min) | 20 | 60 | 3.0 |

| Intrinsic Clearance (µL/min/mg protein) | 34.7 | 11.6 | 3.0 |

A significant increase in the in vitro half-life and a corresponding decrease in the intrinsic clearance for this compound would provide strong evidence for a primary kinetic isotope effect on its metabolism.

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study

Following promising in vitro results, an in vivo study in a suitable animal model (e.g., rats or non-human primates) is essential to understand the pharmacokinetic consequences of deuteration.

Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Dosing: Two groups of rats are administered either Chlorpromazine or this compound at an equivalent oral dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: The plasma samples are subjected to a liquid-liquid or solid-phase extraction procedure to isolate the analytes.

-

LC-MS/MS Analysis: The concentrations of Chlorpromazine, this compound, and their major metabolites are quantified using a validated LC-MS/MS method.

Data Analysis and Expected Outcomes

The plasma concentration-time data are used to determine key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Chlorpromazine (Expected) | This compound (Expected) | Fold Change |

| Cmax (ng/mL) | 150 | 250 | 1.67 |

| Tmax (hr) | 2 | 2 | - |

| AUC (0-t) (ng*hr/mL) | 1200 | 2400 | 2.0 |

| t½ (hr) | 6 | 12 | 2.0 |

| CL/F (L/hr/kg) | 0.83 | 0.42 | 0.5 |

The expected outcome is a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for this compound, along with a prolonged elimination half-life (t½) and reduced oral clearance (CL/F). These changes would be a direct consequence of the slower metabolism due to the kinetic isotope effect.

Potential for Metabolic Switching

An important consideration when employing the KIE is the potential for "metabolic switching".[22] This occurs when the blockage of one metabolic pathway due to deuteration leads to an increase in metabolism through alternative pathways. In the case of this compound, a reduction in N-demethylation could potentially lead to an increase in ring hydroxylation or sulfoxidation.

The in vivo pharmacokinetic study should therefore include the quantification of major metabolites to assess for metabolic switching. A significant increase in the formation of other metabolites in the this compound group compared to the chlorpromazine group would indicate that metabolic switching has occurred.

Caption: Potential metabolic switching in this compound.

Therapeutic Implications and Future Directions

The successful demonstration of a significant kinetic isotope effect for this compound would have several potential therapeutic implications:

-

Improved Pharmacokinetic Profile: The increased exposure and longer half-life could lead to a more stable plasma concentration profile, potentially reducing the incidence of side effects associated with fluctuating drug levels.

-

Dosing Regimen Modification: A longer half-life might allow for less frequent dosing, which could improve patient adherence to treatment.

-

Reduced Metabolite-Mediated Toxicity: If any of the N-demethylated metabolites are associated with adverse effects, their reduced formation could improve the overall safety profile of the drug.

References

- Gant, T. G. (2014). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- Mutlib, A. E. (2008). Application of the Deuterium Isotope Effect in the Discovery and Development of New Drugs. Current Opinion in Drug Discovery & Development, 11(1), 67-78.

- Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 161-177.

-

Wikipedia. (2024). Chlorpromazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorpromazine. StatPearls. Retrieved from [Link]

-

Wikipedia. (2024). Kinetic isotope effect. Retrieved from [Link]

-

ChemEurope. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Pharmacy Freak. (2025). Mechanism of Action of Chlorpromazine. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Chlorpromazine Hydrochloride? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacogenetics of chlorpromazine and its role in the development of antipsychotic-induced parkinsonism. Retrieved from [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

-

Hartwig, J. F. (n.d.). On the Interpretation of Deuterium Kinetic Isotope Effects in CH Bond Functionalizations by Transition-Metal Complexes. Retrieved from [Link]

-

PubMed. (2023). A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation pathways of (a) Chlorpromazine, (b) Clozapine, (c).... Retrieved from [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]

-

ScienceDirect. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Retrieved from [Link]

-